3-Chloroquinolin-8-ol
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Overview
Description
3-Chloroquinolin-8-ol is a chemical compound with the CAS Number: 102878-83-1. It has a molecular weight of 179.61 and is a solid substance . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 3-Chloroquinolin-8-ol and its derivatives has been investigated in various studies. For instance, a study reported the use of N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another study reported the use of thin layer chromatography (TLC) for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-8-ol consists of a quinoline core with a chlorine atom at the 3rd position and a hydroxyl group at the 8th position . The InChI key is provided in the product description .Chemical Reactions Analysis
3-Chloroquinolin-8-ol can undergo various chemical reactions. For instance, it can be acylated with different acylating counterparts under Steglich conditions . Another study reported the use of DMAP-catalyzed esterification for the synthesis of 5-chloroquinolin-8-yl-benzoates .Physical And Chemical Properties Analysis
3-Chloroquinolin-8-ol is a solid substance with a molecular weight of 179.61 .Scientific Research Applications
Specific Scientific Field
Pharmaceutical Chemistry, Microbiology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antibacterial agents. They have been found to be effective against both Gram-positive and Gram-negative bacteria .
Methods of Application or Experimental Procedures
Quinoline derivatives were prepared via the Mannich reaction and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria .
Results or Outcomes
Among the target compounds, a quinolone coupled hybrid showed potential effect against most of the tested Gram-positive and Gram-negative strains with MIC values of 0.125–8 μg/mL .
Inhibitor of Methionine Aminopeptidases
Specific Scientific Field
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as inhibitors of methionine aminopeptidases .
Methods of Application or Experimental Procedures
Results or Outcomes
Antiviral Agents
Specific Scientific Field
Pharmaceutical Chemistry, Virology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antiviral agents .
Methods of Application or Experimental Procedures
Results or Outcomes
Anticancer Agents
Specific Scientific Field
Pharmaceutical Chemistry, Oncology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as anticancer agents .
Methods of Application or Experimental Procedures
Results or Outcomes
Antimicrobial Agents
Specific Scientific Field
Pharmaceutical Chemistry, Microbiology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antimicrobial agents. They have been found to be effective against various Gram-positive and Gram-negative microbial species .
Methods of Application or Experimental Procedures
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Activator of the Two-Pore Domain Potassium Channel
Specific Scientific Field
Summary of the Application
3-Chloroquinolin-8-ol, also known as Cloxyquin, has been studied for its potential as an activator of the two-pore domain potassium channel, TRESK .
Methods of Application or Experimental Procedures
Results or Outcomes
Safety And Hazards
Future Directions
The future directions for 3-Chloroquinolin-8-ol and its derivatives could involve further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry . The development of more potent and/or selective inhibitors could also be a potential future direction .
properties
IUPAC Name |
3-chloroquinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAPFATOSQMSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327645 |
Source
|
Record name | 3-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-8-ol | |
CAS RN |
102878-83-1 |
Source
|
Record name | 3-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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